1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-
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Overview
Description
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- typically involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- can be compared with other similar compounds, such as:
5-Bromo-7-azaindole: Another heterocyclic compound with similar structural properties but different biological activities.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C9H6BrN3 |
---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C9H6BrN3/c10-8-5-7-1-3-13(4-2-11)9(7)12-6-8/h1,3,5-6H,4H2 |
InChI Key |
UGCVNJNJRJXKFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=NC=C(C=C21)Br)CC#N |
Origin of Product |
United States |
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